Derquantel - 187865-22-1

Derquantel

Catalog Number: EVT-363359
CAS Number: 187865-22-1
Molecular Formula: C28H37N3O4
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derquantel is a novel anthelmintic drug belonging to the spiroindole class. [, , , ] It is the first of its class to achieve commercial success for its effectiveness against various nematode species, including strains resistant to major anthelmintic classes. [] Derquantel is primarily utilized in scientific research to investigate its efficacy against parasitic nematodes in livestock and its potential for human applications.

Future Directions
  • Expanding Human Applications: Further research is crucial to explore Derquantel's potential for treating human helminth infections, particularly in areas where resistance to current anthelmintics is prevalent. []
  • Optimizing Drug Combinations: Investigating novel combinations with Derquantel and other anthelmintics could lead to more effective and sustainable parasite control strategies. [, ]
  • Developing Resistance Management Strategies: Understanding the mechanisms of resistance to Derquantel is critical for developing effective resistance management strategies to ensure its long-term efficacy. []
  • Exploring New Delivery Systems: Investigating alternative delivery systems for Derquantel, such as slow-release formulations, could improve its efficacy and convenience of administration. []
Classification
  • Chemical Class: Spiroindole
  • Chemical Formula: C₁₈H₂₃N₃O
  • CAS Number: 187865-22-1
Synthesis Analysis

Derquantel is synthesized through a semi-synthetic route starting from paraherquamide. The synthesis involves several key steps:

  1. Isolation: Paraherquamide is extracted from Penicillium simplicissimum.
  2. Reduction: The initial step involves the chemical reduction of paraherquamide to produce a key intermediate.
  3. Chemical Modifications: Subsequent modifications enhance its anthelmintic properties, which may involve substitution reactions to introduce functional groups that improve efficacy and bioavailability.

The specific reagents and conditions used in these reactions are proprietary and typically not disclosed in detail by manufacturers, but they often include reducing agents and catalysts optimized for the desired transformations.

Molecular Structure Analysis

Derquantel's molecular structure features a complex arrangement that contributes to its biological activity. Key characteristics include:

  • Core Structure: The spiroindole framework, which is crucial for its binding interactions with target proteins in nematodes.
  • Functional Groups: Various functional groups that enhance solubility and receptor affinity.

The three-dimensional conformation of Derquantel allows it to effectively interact with biological macromolecules, facilitating its anthelmintic action.

Chemical Reactions Analysis

Derquantel participates in several chemical reactions, primarily during its synthesis:

  1. Reduction Reactions: Involves converting ketones or aldehydes to alcohols or alkanes, critical for forming intermediates.
  2. Substitution Reactions: Various chemical modifications are performed to enhance the compound's efficacy.

These reactions are essential for generating intermediates that lead to the final product, Derquantel.

Mechanism of Action

The mechanism of action of Derquantel involves several biochemical interactions:

  • Binding to Nematode Receptors: Derquantel binds to specific receptors in nematodes, disrupting neuromuscular function.
  • Inhibition of Enzymatic Activity: It inhibits certain enzymes critical for nematode survival, leading to paralysis and death.

Studies indicate that Derquantel's effectiveness may be enhanced when used in combination with other anthelmintics, such as abamectin, which targets different pathways in nematodes.

Physical and Chemical Properties Analysis

Derquantel exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under various environmental conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may not be widely published but is crucial for formulation purposes.

These properties influence its formulation as a veterinary drug and its administration routes.

Applications

Derquantel is primarily applied in veterinary medicine as an anthelmintic agent:

  • Target Species: Mainly used in sheep for controlling gastrointestinal nematodes.
  • Efficacy Against Resistance: It is particularly beneficial against nematode populations that have developed resistance to other classes of anthelmintics.

Research continues into expanding its applications and understanding its full potential within veterinary parasitology.

Introduction to Derquantel as a Novel Anthelmintic Agent

Historical Development and Classification of Derquantel

Derquantel's origins trace back to the paraherquamides, complex alkaloids identified from Penicillium and Streptomyces species exhibiting potent nematocidal activity. Structural optimization of these natural products yielded Derquantel as a semi-synthetic derivative optimized for efficacy, safety, and pharmaceutical properties [1] [7]. It was developed explicitly to combat multi-drug resistant (MDR) nematodes plaguing the livestock industry, particularly small ruminants. Its commercial introduction occurred circa 2010, formulated in combination with abamectin (as STARTECT®) for use in sheep [1] [6]. This combination strategy was strategically employed to enhance spectrum and efficacy while simultaneously mitigating the risk of resistance development to Derquantel itself.

Derquantel is classified pharmacologically as a spiroindole anthelmintic. This classification denotes its unique chemical core structure featuring an indole moiety linked via a spiro carbon to a second ring system (specifically a spiroketal in Derquantel's case). This distinguishes it fundamentally from all previously established broad-spectrum anthelmintic classes [1] [7]. Its introduction represented one of only three entirely novel anthelmintic classes (alongside amino-acetonitrile derivatives - monepantel, and cyclooctadepsipeptides - emodepside) brought to the veterinary market in over 25 years, underscoring the significance of its novel chemistry and mechanism [2] [7].

Table 1: Historical Context and Classification of Derquantel

AspectDetailSignificance
Natural PrecursorParaherquamides (from Streptomyces spp.)Provided the initial bioactive chemical scaffold for optimization.
Chemical ClassSpiroindolesFirst commercial representative of this novel anthelmintic class. Distinct from benzimidazoles, macrocyclic lactones, imidazothiazoles, etc.
Development DriverWidespread multi-drug resistance in livestock nematodes, particularly small ruminants.Addressed an urgent unmet need in veterinary parasitology.
Approval (Veterinary)~2010 (in combination with abamectin - STARTECT®)Provided a new tool for managing resistant worm populations in sheep.
Novelty ContextOne of only three novel anthelmintic classes introduced in >25 years (with monepantel & emodepside).Highlights the challenges and importance of discovering new anthelmintic chemotypes.

Structural and Chemical Properties of Derquantel

Derquantel possesses a complex molecular architecture central to its biological activity and target specificity. Its core structure consists of a bicyclic indole system (characteristic of many bioactive natural products) fused to a spiroketal moiety via a spiro carbon atom (C9). This spiro linkage creates a rigid three-dimensional conformation that is crucial for its interaction with the target site [1] [3] [7]. The molecular formula is C₃₂H₃₅N₃O₅, corresponding to a molecular weight of 541.64 g/mol. Key structural features include:

  • Spiroketal System: The oxygen-containing spiro-fused ring system attached at the indole's 3-position. This moiety contributes significantly to the molecule's overall shape and binding affinity.
  • Indole Nucleus: The planar, aromatic indole ring provides a hydrophobic interaction surface.
  • Dioxopiperazine Ring: A fused six-membered ring containing two nitrogen atoms and two carbonyl groups. This moiety may contribute to hydrogen bonding interactions.
  • Functional Groups: Includes methoxy (-OCH₃) groups, carbonyl groups (C=O), and tertiary nitrogen atoms, which influence solubility, polarity, and potential for intermolecular interactions [1] [7].

Physicochemically, Derquantel is characterized as a lipophilic compound. This lipophilicity influences its pharmacokinetic behavior, including absorption and distribution. While detailed solubility data falls outside the scope of pharmacodynamics, its structure suggests limited solubility in aqueous environments but good solubility in organic solvents. The presence of multiple hydrogen bond acceptors (carbonyl oxygens, ether oxygens, spiroketal oxygens) and a hydrogen bond donor (the indole N-H) impacts its ability to form specific interactions within the binding pocket of its target receptor [3] [7]. The complex, multi-ring structure also imparts significant stereochemical complexity; Derquantel possesses specific chiral centers whose configuration is essential for optimal anthelmintic activity. The semi-synthetic process ensures the correct stereoisomer is produced for pharmaceutical use.

Derquantel in the Context of Anthelmintic Drug Discovery

Derquantel's arrival signified a crucial breakthrough in anthelmintic research, occurring during a period of significant concern over the diminishing efficacy of existing drug classes due to rampant resistance. Its discovery and development pathway exemplify two important trends in modern anthelmintic drug discovery: the exploitation of natural product scaffolds and the strategic use of combination therapy.

  • Natural Products as Starting Points: Unlike many earlier synthetic anthelmintics developed through large-scale screening campaigns, Derquantel originated from the deliberate exploration of bioactive microbial metabolites known to affect nematodes (paraherquamides). This "natural product-inspired" approach leverages evolutionary optimization inherent in bioactive microbial compounds [2] [4] [7]. Derquantel thus stands as a successful example of translating a complex natural product structure into a semi-synthetic therapeutic agent.
  • Addressing Multi-Drug Resistance (MDR): Derquantel was developed explicitly to combat nematode strains resistant to one or multiple existing anthelmintic classes. Registration studies demonstrated its high efficacy (>95-99% reduction in worm burdens) against a broad spectrum of economically important gastrointestinal and respiratory nematodes in sheep, including isolates/strains with confirmed resistance to benzimidazoles (BZs), levamisole (LEV), macrocyclic lactones (MLs like ivermectin and abamectin), and frequently, resistance to multiple classes simultaneously [1] [6]. Notably, among 22 resistant strains tested across eight studies, 16 exhibited ML resistance, yet Derquantel-abamectin remained highly effective [1] [6]. This efficacy against MDR parasites filled a critical therapeutic gap.

Table 2: Spectrum of Activity of Derquantel-Abamectin Combination Against Key Nematodes (Including Resistant Strains)

Nematode SpeciesLife Stage TargetedReported Efficacy (%)Resistance Status of Tested Strains
Haemonchus contortusAdult, L4≥ 98.9Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)
Teladorsagia circumcinctaAdult, L4, Hypobiotic L4≥ 98.9Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)
Trichostrongylus colubriformisAdult, L4≥ 98.9Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)
Cooperia oncophoraAdult, L4≥ 98.9Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)
Nematodirus battusAdult≥ 98.9Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)
Trichuris ovisAdult≥ 97.0Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)
Oesophagostomum venulosumAdult≥ 98.9Resistant to BZs, LEV, MLs (1, 2, or ≥3 classes)

Data compiled from large-scale registration studies involving multiple geographically distinct resistant isolates [1] [6].

  • Novel Mechanism of Action (MoA): Derquantel's value is profoundly enhanced by its distinct molecular target. It acts as a potent antagonist at nematode-specific nicotinic acetylcholine receptors (nAChRs) on the somatic muscle of parasites [3] [7]. This mechanism differs significantly from other nAChR-targeting anthelmintics:
  • Levamisole, pyrantel, morantel act as agonists at L-subtype nAChRs, causing spastic paralysis.
  • Monepantel acts on a distinct nAChR subtype (ACR-23, DEG-3 family).
  • Derquantel acts primarily as a competitive antagonist at B-subtype nAChRs, inducing flaccid paralysis and disrupting coordinated movement [3] [7]. This novel site of action within the nAChR landscape means there is no pre-existing cross-resistance to other nAChR modulators in field isolates, a critical advantage.
  • Synergistic Potential: Research on Ascaris suum models revealed that Derquantel and abamectin exhibit significant pharmacological synergy at the neuromuscular junction. Derquantel antagonizes muscle nAChRs, while abamectin inhibits neurotransmission partly by potentiating glutamate-gated chloride channels (GluCls) and also exhibits effects on nAChRs. Electrophysiological studies demonstrated that the inhibitory effect of the combination on acetylcholine-induced depolarizations in somatic muscle was significantly greater than the sum of their individual effects, particularly at higher acetylcholine concentrations. This synergistic interaction enhances the efficacy of the combination against resistant worms and contributes to the sustained high performance of the commercial product [3].
  • Combination Strategy: Derquantel was deliberately commercialized only in combination with abamectin (a macrocyclic lactone). This strategy serves multiple purposes: 1) It broadens the spectrum of activity (e.g., enhancing efficacy against Trichuris spp. and larvae where single agents might be less potent); 2) It leverages the synergistic interaction between the two distinct mechanisms; 3) Most importantly, it significantly delays the development of resistance to either component. Resistance requires the simultaneous emergence of mutations conferring resistance to both distinct mechanisms within the same parasite, a statistically much less probable event [1] [3] [6].
  • Future Potential and One-Health Context: While currently a veterinary anthelmintic, Derquantel's novel chemistry and mechanism make it a candidate for evaluation against human soil-transmitted helminths (STHs), especially given the concerning reports of reduced efficacy of current mainstays like albendazole and mebendazole against hookworm and Trichuris trichiura, and the looming threat of widespread resistance [2] [8]. Its development exemplifies the importance of continued innovation in anthelmintic chemistry within a One-Health framework, recognizing the interconnectedness of human and animal health and the shared challenges of parasite control and resistance [8]. The spiroindole class, pioneered by Derquantel, remains an active area of research for next-generation anthelmintics.

Table 3: Derquantel's Position in the Anthelmintic Development Pipeline

AttributeDerquantel ContributionImpact on Anthelmintic Discovery
Source InspirationSemi-synthetic derivative of microbial paraherquamides.Validated natural products as valuable starting points for novel anthelmintic classes.
Chemical ClassFirst commercial spiroindole.Introduced a fundamentally new chemotype with anthelmintic activity.
Mechanism of ActionnAChR antagonist (B-subtype preferential), causing flaccid paralysis.Provided a novel target site within the nAChR landscape, avoiding cross-resistance with agonists.
Resistance ProfileHigh efficacy against MDR nematode field isolates (resistant to BZs, LEV, MLs).Addressed a critical therapeutic gap in livestock production; proof-of-principle for novel classes overcoming existing resistance.
Development StrategyExclusively developed and deployed in fixed-dose combination (with abamectin).Exemplified best practice for resistance management by utilizing synergistic combination from launch.
Broader ImplicationsDemonstrated feasibility of bringing a structurally complex natural product derivative to market.Encouraged continued exploration of underutilized natural product sources for antiparasitic drug discovery.
Potential Human Health RoleMechanism relevant to human STHs; novel class could address benzimidazole efficacy concerns.Highlights the potential veterinary-to-human translation pathway for novel anthelmintics within a One-Health context [8].

Properties

CAS Number

187865-22-1

Product Name

Derquantel

IUPAC Name

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one

Molecular Formula

C28H37N3O4

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1

InChI Key

DYVLXWPZFQQUIU-WGNDVSEMSA-N

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Synonyms

(1'R,5'aS,7'R,8'aS,9'aR)-2',3',8'a,9,9',10-hexahydro-1'-hydroxy-1',4,4,8',8',11'-hexamethyl-spiro[4H,8H-[1,4]dioxepino[2,3-g]indole-8,7'(8'H)-[5H,6H-5a,9a](iminomethano)[1H]cyclopent[f]indolizin]-10'-one

Canonical SMILES

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Isomeric SMILES

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.